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Compound of Interest

Compound Name: Methyl 2,2-diethylbutanoate

Cat. No.: B15389796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive structural analysis of methyl 2,2-
diethylbutanoate, a branched-chain ester with potential applications in various scientific fields.

Due to the limited availability of experimental data for this specific compound, this report utilizes

predicted spectroscopic data to elucidate its structural features. The analysis is based on

established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). This guide also outlines a plausible synthetic

route and discusses the interpretation of the predicted spectral data, offering a foundational

understanding for researchers encountering this or structurally similar molecules.

Introduction
Methyl 2,2-diethylbutanoate is an organic ester with the molecular formula C₉H₁₈O₂. Its

structure features a quaternary carbon at the α-position to the carbonyl group, substituted with

two ethyl groups. This high degree of branching is expected to influence its physical and

chemical properties, as well as its spectral characteristics. Understanding the structural and

spectroscopic properties of such molecules is crucial for their identification, characterization,

and potential application in areas such as drug discovery, materials science, and flavor and

fragrance chemistry.
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for methyl 2,2-
diethylbutanoate. These values are calculated based on established empirical rules and

computational models for NMR, IR, and MS.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃,
Frequency: 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.65 Singlet 3H -OCH₃

~1.55 Quartet 4H -CH₂CH₃

~0.80 Triplet 6H -CH₂CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃,
Frequency: 100 MHz)

Chemical Shift (δ) ppm Assignment

~175 C=O

~51 -OCH₃

~48 C(CH₂CH₃)₂

~25 -CH₂CH₃

~8 -CH₂CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~2970-2870 Strong C-H (alkane) stretching

~1735 Strong C=O (ester) stretching

~1240 Strong C-O (ester) stretching
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Table 4: Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity Assignment

158 Low [M]⁺ (Molecular Ion)

129 Moderate [M - C₂H₅]⁺

101 High [M - COOCH₃]⁺

73 High [C(CH₂CH₃)₂]⁺

59 Moderate [COOCH₃]⁺

Structural Elucidation and Interpretation
The predicted spectroscopic data provides a coherent picture of the structure of methyl 2,2-
diethylbutanoate.

¹H NMR: The singlet at ~3.65 ppm is characteristic of the three protons of the methoxy

group. The quartet at ~1.55 ppm and the triplet at ~0.80 ppm are indicative of the two

equivalent ethyl groups. The quartet arises from the methylene protons being split by the

adjacent methyl protons, and the triplet is due to the methyl protons being split by the

adjacent methylene protons. The integration values (3H, 4H, 6H) are consistent with the

number of protons in each unique environment.

¹³C NMR: The downfield signal at ~175 ppm is typical for a carbonyl carbon in an ester. The

signal at ~51 ppm corresponds to the methoxy carbon. The quaternary carbon at the α-

position is predicted to appear around ~48 ppm. The signals for the methylene and methyl

carbons of the ethyl groups are expected at approximately ~25 ppm and ~8 ppm,

respectively.

IR Spectroscopy: The strong absorption band around 1735 cm⁻¹ is a definitive indicator of

the C=O stretch of an ester. The C-O stretching vibration of the ester linkage is expected to

appear as a strong band around 1240 cm⁻¹. The bands in the 2970-2870 cm⁻¹ region are

characteristic of C-H stretching vibrations in the alkyl portions of the molecule.

Mass Spectrometry: The molecular ion peak [M]⁺ is predicted at m/z 158, corresponding to

the molecular weight of methyl 2,2-diethylbutanoate. Common fragmentation patterns for
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esters of this type would include the loss of an ethyl group ([M - C₂H₅]⁺) to give a peak at m/z

129, and the loss of the methoxycarbonyl group ([M - COOCH₃]⁺) resulting in a peak at m/z

101. The base peak is likely to be at m/z 73, corresponding to the stable tertiary carbocation

formed by the cleavage of the bond between the α-carbon and the carbonyl carbon. A

fragment corresponding to the methoxycarbonyl group ([COOCH₃]⁺) would be observed at

m/z 59.

Experimental Protocols
While experimental data for methyl 2,2-diethylbutanoate is not readily available, a plausible

synthesis and the general methodologies for its structural analysis are described below.

Synthesis of Methyl 2,2-diethylbutanoate
A common method for the synthesis of esters is the Fischer esterification of a carboxylic acid

with an alcohol in the presence of an acid catalyst.

Step 1: Synthesis of 2,2-diethylbutanoic acid The precursor acid, 2,2-diethylbutanoic acid, can

be synthesized via a Grignard reaction. 3-pentanone is reacted with ethylmagnesium bromide,

followed by an acidic workup to yield 3-ethyl-3-pentanol. This tertiary alcohol is then oxidized

using a strong oxidizing agent, such as potassium permanganate or chromic acid, to yield 2,2-

diethylbutanoic acid.

Step 2: Fischer Esterification 2,2-diethylbutanoic acid is refluxed with an excess of methanol in

the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic

acid. The excess methanol serves to drive the equilibrium towards the formation of the ester.

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction

mixture is worked up by neutralizing the acid catalyst, extracting the ester into an organic

solvent, and purifying it by distillation.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be

acquired on a 400 MHz or higher field NMR spectrometer. The sample would be dissolved in

deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an

internal standard.
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Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform

infrared (FTIR) spectrometer. A thin film of the purified liquid ester would be placed between

two sodium chloride or potassium bromide plates for analysis.

Mass Spectrometry (MS): Mass spectral data would be collected using a gas chromatograph-

mass spectrometer (GC-MS). The sample would be injected into the GC, which separates it

from any impurities, and then introduced into the mass spectrometer for ionization and

analysis. Electron ionization (EI) at 70 eV is a standard method for obtaining fragmentation

patterns.

Visualization of Structural Analysis Workflow
The following diagram illustrates the logical workflow for the structural analysis of methyl 2,2-
diethylbutanoate based on the predicted spectroscopic data.
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[https://www.benchchem.com/product/b15389796#methyl-2-2-diethylbutanoate-structural-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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